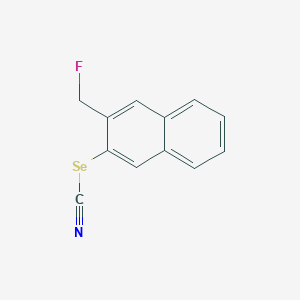
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester is an organic compound that belongs to the class of selenocyanates. This compound is characterized by the presence of a selenocyanate group (-SeCN) attached to a naphthalene ring substituted with a fluoromethyl group. The unique combination of selenium, fluorine, and naphthalene moieties imparts distinct chemical and physical properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester typically involves the reaction of 3-(fluoromethyl)-2-naphthol with selenocyanic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the ester. Common reagents used in this synthesis include selenocyanic acid, a suitable solvent (such as dichloromethane), and a catalyst (such as triethylamine). The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. industrial processes often employ more efficient and cost-effective methods, such as continuous flow reactors and automated purification systems, to enhance yield and purity. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol derivatives.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes, particularly in the field of catalysis and materials science.
Mechanism of Action
The mechanism of action of selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester involves the interaction of its selenocyanate and fluoromethyl groups with molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can interact with cellular components. The fluoromethyl group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules. These interactions can affect various molecular pathways, leading to the observed biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Selenocyanic acid, 2-naphthalenyl ester: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
Selenocyanic acid, 3-methyl-2-naphthalenyl ester: Contains a methyl group instead of a fluoromethyl group, leading to variations in reactivity and applications.
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester:
Uniqueness
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester is unique due to the presence of both selenium and fluorine atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. The fluoromethyl group enhances its stability and reactivity compared to similar compounds, while the selenocyanate group provides unique redox properties.
Properties
CAS No. |
823178-67-2 |
|---|---|
Molecular Formula |
C12H8FNSe |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
[3-(fluoromethyl)naphthalen-2-yl] selenocyanate |
InChI |
InChI=1S/C12H8FNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2 |
InChI Key |
DEZOUQZYZRKTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CF)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















